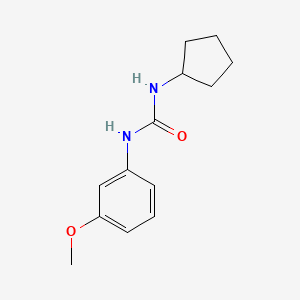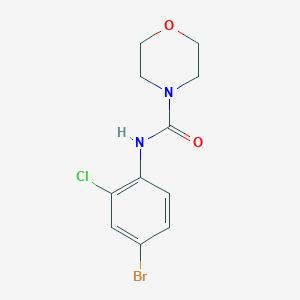
N-cyclopentyl-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(3-methoxyphenyl)urea, also known as CPI-1189, is a small molecule drug that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in inflammation and tumor growth. Additionally, this compound has been found to modulate the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines in cells, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound has also been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N'-(3-methoxyphenyl)urea has several advantages for lab experiments, including its small molecular size and ease of synthesis. Additionally, the compound has been shown to exhibit potent biological activity in preclinical studies, making it a promising candidate for further research. However, there are also some limitations to working with this compound, including its limited solubility in aqueous solutions and potential toxicity at high doses.
Future Directions
There are several future directions for research on N-cyclopentyl-N'-(3-methoxyphenyl)urea. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
N-cyclopentyl-N'-(3-methoxyphenyl)urea can be synthesized by reacting 3-methoxyaniline with cyclopentanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with isocyanate to form the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the final product have been optimized using various methods.
Scientific Research Applications
N-cyclopentyl-N'-(3-methoxyphenyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory and anti-tumor properties in preclinical studies. Additionally, this compound has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-cyclopentyl-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-8-4-7-11(9-12)15-13(16)14-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGMIKPKIBTIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1-(2-oxo-1-azetidinyl)cyclohexanecarboxamide](/img/structure/B5359285.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B5359292.png)

![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5359308.png)
![3-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5359325.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide](/img/structure/B5359333.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B5359335.png)
![N-isopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5359342.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)

![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)